N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine
Description
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a heterocyclic aromatic ring substituted at positions 1, 4, and 5. The 1-position is occupied by an ethyl group, the 4-position by a butylamine moiety, and the 5-position by a methyl group. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to modulate physicochemical properties through substituent variation .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-butyl-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-7-11-10-8-12-13(5-2)9(10)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
ZHKTZCYCAUJRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N(N=C1)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazol-5-amine with butyl bromide under basic conditions to introduce the butyl group. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: N-substituted pyrazole derivatives
Scientific Research Applications
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine and related pyrazole/amine derivatives:
| Compound Name (CAS No.) | 1-Substituent | 4-Substituent | 5-Substituent | Functional Group | Molecular Weight (g/mol)* | Potential Applications |
|---|---|---|---|---|---|---|
| This compound | Ethyl | N-butylamine | Methyl | Amine | ~195.3 | Hypothesized bioactivity |
| 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine (1006454-53-0) | Butan-2-yl | Amine | Cyclopropyl | Amine | ~193.3 | Agrochemical intermediates |
| 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide (1006483-57-3) | Methyl | N-butylcarboxamide | Carboxamide | Carboxamide | ~225.3 | Pharmaceutical synthesis |
| (4-tert-Butyl-phenyl)-{1-methyl-5-[...]}-amine (EP 1926722 B1) | Methyl | 4-tert-butylphenyl linkage | Complex aryl group | Amine | ~450–500† | Kinase inhibition (patented) |
*Calculated based on molecular formulas; †Estimated from patent data .
Key Observations:
Substituent Effects: The target compound’s 4-position N-butylamine group distinguishes it from analogs with carboxamide (e.g., 1006483-57-3) or aryl-linked amines (e.g., EP 1926722 B1). Carboxamide groups often enhance solubility and hydrogen-bonding capacity, whereas alkylamines like N-butyl may increase lipophilicity . The 5-methyl group in the target compound contrasts with cyclopropyl (1006454-53-0) or trifluoromethyl (EP 1926722 B1) substituents, which are known to improve metabolic stability and binding affinity in medicinal chemistry .
Functional Group Diversity: Carboxamide-containing analogs (e.g., 1006483-77-7) are prevalent in drug discovery due to their pharmacokinetic advantages, suggesting the target compound’s amine group may limit solubility but simplify synthesis .
Biological Activity
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structural characteristics contribute to its potential as a therapeutic agent.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, it can reduce inflammation and pain .
- Glycine Transporter Inhibition : It acts as a potent inhibitor of Glycine Transporter 1 (GlyT1) with an IC value of 1.8 nM, indicating strong potential for neurological applications .
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may help alleviate inflammatory conditions.
- Neuroprotective Properties : Its role as a GlyT1 inhibitor suggests potential benefits in treating neurological disorders.
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers .
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, this compound was administered to models of neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death and improved cognitive function, attributed to its GlyT1 inhibition.
Case Study 2: Anticancer Activity
Another study evaluated the compound's efficacy against breast cancer cells (MDA-MB-231). The results highlighted a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
